3,5-Bis(trifluoromethyl)benzophenone
Overview
Description
The compound 3,5-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that has been the subject of various studies due to its potential applications in material science and pharmaceuticals. It serves as a key intermediate in the synthesis of complex molecules, including polymers and chiral alcohols, which are valuable in the pharmaceutical industry .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered fluorinated benzene derivatives . A novel fluorinated aromatic diamine monomer, which includes the 3,5-bis(trifluoromethyl)phenyl group, was synthesized by coupling with hexafluorobenzene, followed by reduction . Additionally, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize functionalized benzophenones with site selectivity, which could be applicable to the synthesis of 3,5-Bis(trifluoromethyl)benzophenone derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated benzophenones and their derivatives has been extensively studied using spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. These studies reveal the influence of fluorine atoms on the electronic structure and bond angles around functional groups . X-ray crystallography has also been used to investigate the molecular structures, providing insights into the steric effects and electronic properties of these molecules .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzophenone and its derivatives participate in various chemical reactions, including biocatalytic reductions to produce chiral alcohols. Enzymes derived from Burkholderia cenocepacia and Leifsonia xyli have been used to reduce 3,5-bis(trifluoromethyl) acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantioselectivity . These biocatalytic processes are optimized for parameters such as temperature, pH, and substrate concentration to achieve high yields and enantiomeric excess.
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups. These properties include solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The electronic properties, such as HOMO-LUMO energy gaps, polarizability, and hyperpolarizability, are significantly affected by the presence of fluorine atoms, as demonstrated by quantum chemical calculations . The dielectric constants, moisture absorption, and optical properties of polymers derived from these fluorinated monomers are also influenced by the trifluoromethyl groups .
Scientific Research Applications
1. Application in Drug-Resistant Bacteria Inhibition
- Summary of Application: 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria .
- Methods of Application: The compounds were synthesized and their antimicrobial properties were studied against planktonic Gram-positive bacteria .
- Results: Most of the synthesized compounds were found to be potent growth inhibitors with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .
2. Application in Lithium-Sulfur Batteries
- Summary of Application: 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .
3. Application as Reactive Dye Intermediates
- Summary of Application: 3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone is used as reactive dye intermediates .
4. Application as Ammonia Equivalent
- Summary of Application: Benzophenone imine and its derivatives, including 3,5-Bis(trifluoromethyl)benzophenone, are useful as ammonia equivalents for synthesizing primary amines . They readily achieve the selective formation of primary amines and obtain easily deprotectable imines as the product .
- Methods of Application: The compounds can be readily prepared from the corresponding nitriles with Grignard reagents or from the corresponding carbonyl compounds with an appropriate nitrogen source .
- Results: These advantages have led to the development of various C–N bond-forming reactions in recent years .
Safety And Hazards
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETSMUIBVUASOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175458 | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzophenone | |
CAS RN |
21221-93-2 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21221-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.241 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSN9ALL3TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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